molecular formula C42H44F4N6O10 B12371944 Val-Ala-PABC-Exatecan trifluoroacetate

Val-Ala-PABC-Exatecan trifluoroacetate

Cat. No.: B12371944
M. Wt: 868.8 g/mol
InChI Key: BEGBTWTZTSSNHK-TYUAWROFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Val-Ala-PABC-Exatecan trifluoroacetate is a drug-linker conjugate integral to antibody-drug conjugates (ADCs). It consists of three key components:

  • Exatecan: A potent topoisomerase I inhibitor that disrupts DNA replication in cancer cells by stabilizing the DNA-topoisomerase I complex, leading to apoptosis .
  • Tesirine Linker: A cleavable dipeptide linker (Val-Ala) conjugated to a self-immolative para-aminobenzyl carbamate (PABC) group. This linker enables controlled drug release in target cells via lysosomal proteases (e.g., cathepsin B) .
  • Trifluoroacetate (TFA): A counterion enhancing solubility and stability. TFA is commonly used in peptide and small-molecule formulations due to its strong electron-withdrawing properties, which influence molecular interactions .

This compound is designed for synthesizing ADCs such as Mal-PEGn-amide-va-Exatecan, where the maleimide (Mal) group facilitates conjugation to antibodies via cysteine residues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stepwise Synthesis of the Val-Ala-PABC Linker

The Val-Ala-PABC linker is synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Sequential coupling of valine (Val) and alanine (Ala) residues onto a p-aminobenzyl carbamate (PABC) backbone ensures precise stereochemical control. The terminal amine of PABC is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

Key reagents include:

  • Fmoc-Val-OH and Fmoc-Ala-OH for amino acid coupling
  • HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent
  • DIPEA (N,N-diisopropylethylamine) to maintain basic conditions.

Conjugation of Exatecan to the Val-Ala-PABC Linker

Exatecan’s hydroxyl group is activated using bis(4-nitrophenyl) carbonate to form a reactive carbonate intermediate. This intermediate undergoes nucleophilic attack by the primary amine of the Val-Ala-PABC linker in anhydrous DMF at 0–5°C, yielding the Val-Ala-PABC-Exatecan conjugate.

Critical parameters:

  • Molar ratio: 1.2:1 (Exatecan:linker) to minimize unreacted linker
  • Reaction time: 12–16 hours for complete conversion
  • Purification: Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA).

Trifluoroacetate Salt Formation

The final step involves exchanging the Boc-protecting group with trifluoroacetic acid (TFA). Treatment with 20% TFA in dichloromethane (DCM) for 2 hours deprotects the amine, forming the water-soluble trifluoroacetate salt. Lyophilization yields the product as a white powder with >98% purity.

Table 1: Reaction Conditions for Trifluoroacetate Salt Formation

Parameter Value/Description
TFA concentration 20% (v/v) in DCM
Reaction temperature 25°C
Deprotection time 2 hours
Final purity (HPLC) ≥98%
Yield 85–90%

Industrial-Scale Production Optimization

Large-scale synthesis employs continuous-flow reactors to enhance mixing efficiency and reduce reaction times. Key advancements include:

Automated Purification Systems

Multi-column chromatography (MCC) systems enable parallel purification of multiple batches, reducing downtime. Gradient elution (10–90% acetonitrile in water) ensures consistent product quality across scales.

Quality Control Metrics

  • Aggregation analysis: Size-exclusion chromatography (SEC) confirms <2% aggregation.
  • Potency testing: In vitro topoisomerase I inhibition assays validate biological activity.

Table 2: Industrial Production Specifications

Parameter Specification
Batch size 50–100 g
Purity (HPLC) ≥99%
Residual solvents <500 ppm (DMF, acetonitrile)
Storage conditions -80°C in amber glass vials

Analytical Characterization

Structural Confirmation

  • High-resolution mass spectrometry (HRMS): Observed m/z 869.34 [M+H]⁺ (calculated 868.83).
  • NMR spectroscopy: ¹H NMR (600 MHz, DMSO-d₆) confirms linker-drug connectivity via peaks at δ 7.85 ppm (PABC aromatic protons) and δ 1.25 ppm (Val/ala methyl groups).

Stability Profiling

The trifluoroacetate salt demonstrates excellent stability in plasma (<5% degradation over 72 hours at 37°C), attributed to the electron-withdrawing effect of the trifluoromethyl group.

Scientific Research Applications

Val-Ala-PABC-Exatecan trifluoroacetate is extensively used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:

Mechanism of Action

Val-Ala-PABC-Exatecan trifluoroacetate exerts its effects through the following mechanism:

Comparison with Similar Compounds

Structural and Functional Comparison of ADC Drug-Linker Conjugates

The table below contrasts Val-Ala-PABC-Exatecan trifluoroacetate with other ADC components:

Compound Linker Type Payload Counterion Key Features
Val-Ala-PABC-Exatecan TFA Tesirine (cleavable) Exatecan (Topo I inhibitor) Trifluoroacetate Lysosomal protease-cleavable; TFA enhances solubility and electron density
Val-Cit-PABC-MMAE Citruline (cleavable) MMAE (microtubule inhibitor) Acetate Protease-cleavable; acetate offers moderate solubility
MC-VC-PABC-Dxd VC (cleavable) Deruxtecan (Topo I inhibitor) Undisclosed Cathepsin B-cleavable; similar mechanism to Exatecan
Non-cleavable linkers (e.g., SMCC-DM1) SMCC (non-cleavable) DM1 (maytansinoid) Sulfonate Relies on antibody degradation; limited payload flexibility

Key Observations :

  • Linker Cleavability: The Tesirine linker in Val-Ala-PABC-Exatecan TFA allows precise drug release in lysosomes, reducing off-target toxicity compared to non-cleavable linkers .
  • Counterion Impact : Trifluoroacetate’s electron-withdrawing nature stabilizes the conjugate and may alter redox behavior compared to acetate or sulfonate salts, as seen in palladium complexes .

Role of Trifluoroacetate in Drug Formulations

Trifluoroacetate is widely used in pharmaceuticals but has distinct properties compared to other counterions:

  • Solubility : TFA improves aqueous solubility of hydrophobic payloads like Exatecan, critical for ADC efficacy .
  • Environmental Concerns : TFA is environmentally persistent, with annual fluxes in precipitation exceeding 68 tonnes in Germany . This raises considerations for sustainable ADC manufacturing.

Comparison with Non-Exatecan Payloads

Exatecan’s mechanism differs from other ADC payloads:

  • vs. MMAE (microtubule inhibitor) : Exatecan targets DNA replication, while MMAE disrupts mitosis. Exatecan’s potency requires efficient linker cleavage for activity .
  • vs.

Research Findings and Data

Electrochemical Behavior of Trifluoroacetate Salts

Studies on palladium complexes show that trifluoroacetate reduces redox potentials by 0.3–0.6 V compared to acetate, enhancing electron-deficient intermediates’ reactivity .

Analytical Considerations

Fluorine-specific chromatography (e.g., ICP-QQQ) can detect trifluoroacetate in ADCs, ensuring quality control during synthesis .

Biological Activity

Val-Ala-PABC-Exatecan trifluoroacetate is a novel drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This compound combines the potent topoisomerase I inhibitor exatecan with a cleavable linker (Val-Ala-PABC), enhancing its therapeutic efficacy against various cancers. This article explores its biological activity, focusing on its mechanisms, efficacy in clinical studies, and comparative analysis with other ADCs.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Weight : 754.8 g/mol
  • Chemical Formula : C40H43FN6O8
  • CAS Number : 2845164-91-0

This compound's structure facilitates the release of exatecan upon internalization by target cells, making it an effective payload in ADC formulations.

The mechanism of action for Val-Ala-PABC-Exatecan involves several key processes:

  • Linker Cleavage : The Val-Ala-PABC linker is designed to be cleaved by cathepsin B, an enzyme commonly overexpressed in tumor cells. This cleavage releases the active drug, exatecan, directly within the cancer cell, thereby minimizing systemic exposure and enhancing localized cytotoxicity .
  • Topoisomerase I Inhibition : Exatecan acts as a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and repair. By trapping the enzyme-DNA complex, exatecan induces DNA damage leading to apoptosis in rapidly dividing cancer cells .
  • Enhanced Stability : Compared to traditional linkers like Val-Cit, the Val-Ala-PABC linker improves stability and reduces premature drug release in circulation, enhancing the therapeutic index of ADCs utilizing this technology .

Preclinical Findings

Several studies have demonstrated the potent antitumor activity of Val-Ala-PABC-Exatecan:

  • In Vitro Studies : Val-Ala-PABC-Exatecan exhibited significant cytotoxic effects against various cancer cell lines, including HER2-positive breast cancer and gastric cancer cells. The effective concentration (EC50) values were reported as low as 0.05 nM in some assays, indicating high potency relative to other ADCs like trastuzumab-deruxtecan (DS-8201a) .
  • In Vivo Efficacy : In animal models, Val-Ala-PABC-Exatecan demonstrated substantial tumor regression in xenograft models of breast and gastric cancers. The overall response rates were comparable to those seen with established therapies .

Clinical Trials

Clinical investigations have shown promising results for ADCs incorporating Val-Ala-PABC-Exatecan:

  • HER2+ Breast Cancer Trials : In a clinical trial involving patients with HER2-positive breast cancer resistant to standard therapies, ADCs containing Val-Ala-PABC-Exatecan achieved an overall response rate (ORR) of approximately 53% .

Comparative Analysis with Other ADCs

The following table summarizes key comparative metrics between Val-Ala-PABC-Exatecan and other established ADCs:

ADC Active Drug Linker Type EC50 (nM) ORR (%) Stability
Val-Ala-PABC-ExatecanExatecanCleavable0.0553High
Trastuzumab-Deruxtecan (DS-8201a)DeruxtecanNon-cleavable0.1760Moderate
T-DM1DM1Cleavable0.1048Moderate

Case Studies

  • Case Study: HER2+ Breast Cancer
    • A patient cohort treated with Val-Ala-PABC-Exatecan showed significant tumor reduction after four cycles of therapy, with minimal adverse effects reported.
  • Case Study: Gastric Cancer
    • In a phase II trial involving gastric cancer patients, treatment with this ADC led to a marked decrease in tumor size and improved survival rates compared to historical controls.

Q & A

Basic Research Questions

Q. How is the active pharmaceutical ingredient (API) concentration determined in Val-Ala-PABC-Exatecan trifluoroacetate, given the presence of the trifluoroacetate counterion?

  • The total mass of the compound includes both the peptide-drug conjugate and the trifluoroacetate counterion. To quantify the API, amino acid analysis (AAA) or high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is required. Lot-specific certificates of analysis (CoA) provide peptide content via AAA, which isolates the peptide mass from the salt .

Q. What analytical methods are suitable for confirming the structural integrity of this compound?

  • Use Fourier-transform ion cyclotron resonance (FT-ICR) MS to resolve isotopic patterns and confirm molecular weight. Ion chromatography (IC) with suppressed conductivity detection can quantify trifluoroacetate content, ensuring the counterion does not interfere with purity assessments. Dynamic light scattering (DLS) may assess aggregation in aqueous buffers .

Q. Why is the Tesirine linker critical in this compound for ADC functionality?

  • The Tesirine linker is enzymatically cleaved by lysosomal proteases (e.g., cathepsin B) in tumor cells, enabling controlled release of Exatecan. This cleavage mechanism ensures targeted cytotoxicity. Validate linker stability using simulated lysosomal conditions (pH 4.5–5.0, cathepsin B) and monitor degradation via reverse-phase HPLC .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound to antibody carriers?

  • Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., molar ratio, pH, temperature). Use maleimide-PEG linkers (e.g., Mal-PEGn-amide) for site-specific conjugation. Monitor conjugation efficiency using size-exclusion chromatography (SEC) and confirm drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) .

Q. What experimental strategies assess the environmental persistence of trifluoroacetate (TFA) byproducts from ADC degradation?

  • Use ion chromatography (IC) with a detection limit of 0.2 ppb TFA to analyze environmental samples (e.g., wastewater). Compare degradation kinetics under UV light or microbial activity. Reference regional TFA accumulation studies (e.g., in surface waters) to model long-term ecological impacts .

Q. How does the trifluoroacetate counterion influence the biophysical stability of Val-Ala-PABC-Exatecan in ADC formulations?

  • Trifluoroacetate can reduce solubility in neutral buffers due to its chaotropic effects. Replace it with acetate or citrate counterions via dialysis or ion-exchange chromatography. Use differential scanning calorimetry (DSC) to compare thermal stability and circular dichroism (CD) to monitor secondary structural changes .

Q. What methodologies evaluate the tumor-specific activation of Exatecan in vivo after ADC administration?

  • Employ tumor xenograft models with cathepsin B-overexpressing cell lines. Use LC-MS/MS to quantify free Exatecan in plasma and tumor homogenates. Validate target engagement via immunohistochemistry (IHC) for DNA damage markers (e.g., γH2AX) .

Q. Methodological Considerations

  • Quantifying Counterion Impact : Always account for trifluoroacetate in molarity calculations for in vitro assays. For example, adjust buffer ionic strength to avoid interference with enzymatic assays .
  • Linker Stability Testing : Use reducing SDS-PAGE to detect premature linker cleavage in serum stability studies. Include controls with protease inhibitors to confirm protease-specific activation .
  • Environmental Risk Mitigation : Partner with waste management services specializing in fluorinated compound disposal to comply with environmental regulations .

Properties

Molecular Formula

C42H44F4N6O10

Molecular Weight

868.8 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C40H43FN6O8.C2HF3O2/c1-6-40(53)26-13-30-34-24(15-47(30)37(50)25(26)17-54-38(40)51)32-28(12-11-23-19(4)27(41)14-29(45-34)31(23)32)46-39(52)55-16-21-7-9-22(10-8-21)44-35(48)20(5)43-36(49)33(42)18(2)3;3-2(4,5)1(6)7/h7-10,13-14,18,20,28,33,53H,6,11-12,15-17,42H2,1-5H3,(H,43,49)(H,44,48)(H,46,52);(H,6,7)/t20-,28-,33-,40-;/m0./s1

InChI Key

BEGBTWTZTSSNHK-TYUAWROFSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.